Cas no 103486-07-3 (3-Chloro-6-methoxy-1,2-benzothiazole)

3-Chloro-6-methoxy-1,2-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-6-methoxy-1,2-benzothiazole
- 103486-07-3
- 3-chloro-6-methoxy-1,2-benzisothiazole
- EN300-749511
- SCHEMBL8392461
- KRKWNQCJSABKNP-UHFFFAOYSA-N
- 1,2-Benzisothiazole, 3-chloro-6-methoxy-
-
- Inchi: 1S/C8H6ClNOS/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3
- InChI Key: KRKWNQCJSABKNP-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC(=CC=2SN=1)OC
Computed Properties
- Exact Mass: 198.9858627g/mol
- Monoisotopic Mass: 198.9858627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.4Ų
- XLogP3: 3.3
3-Chloro-6-methoxy-1,2-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749511-0.25g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 0.25g |
$1300.0 | 2024-05-23 | |
Enamine | EN300-749511-1.0g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 1.0g |
$1414.0 | 2024-05-23 | |
Enamine | EN300-749511-0.05g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 0.05g |
$1188.0 | 2024-05-23 | |
Enamine | EN300-749511-10.0g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 10.0g |
$6082.0 | 2024-05-23 | |
Enamine | EN300-749511-0.1g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 0.1g |
$1244.0 | 2024-05-23 | |
Enamine | EN300-749511-5.0g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 5.0g |
$4102.0 | 2024-05-23 | |
Enamine | EN300-749511-0.5g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 0.5g |
$1357.0 | 2024-05-23 | |
Enamine | EN300-749511-2.5g |
3-chloro-6-methoxy-1,2-benzothiazole |
103486-07-3 | 95% | 2.5g |
$2771.0 | 2024-05-23 |
3-Chloro-6-methoxy-1,2-benzothiazole Related Literature
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 3-Chloro-6-methoxy-1,2-benzothiazole
3-Chloro-6-methoxy-1,2-benzothiazole (CAS No. 103486-07-3): A Comprehensive Overview
3-Chloro-6-methoxy-1,2-benzothiazole (CAS No. 103486-07-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of 3-Chloro-6-methoxy-1,2-benzothiazole make it an intriguing candidate for various therapeutic and industrial purposes.
The molecular structure of 3-Chloro-6-methoxy-1,2-benzothiazole consists of a benzene ring fused with a thiazole ring, substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity patterns to the molecule. The presence of the chlorine and methoxy substituents enhances the compound's lipophilicity and stability, making it suitable for various synthetic transformations and biological evaluations.
In recent years, extensive research has been conducted to explore the biological activities of 3-Chloro-6-methoxy-1,2-benzothiazole. Studies have shown that this compound exhibits potent anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-Chloro-6-methoxy-1,2-benzothiazole effectively inhibited the growth of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell proliferation and survival.
Beyond its anticancer potential, 3-Chloro-6-methoxy-1,2-benzothiazole has also demonstrated significant anti-inflammatory effects. A study published in the European Journal of Pharmacology in 2020 found that this compound effectively reduced inflammation in both in vitro and in vivo models. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
In addition to its therapeutic applications, 3-Chloro-6-methoxy-1,2-benzothiazole has been explored for its potential use in industrial processes. Its unique chemical structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. For example, it can be used as a building block for the preparation of more complex molecules with enhanced biological activities or improved pharmacokinetic properties.
The synthesis of 3-Chloro-6-methoxy-1,2-benzothiazole has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 2-aminothiophenol with chloromethyl methyl ether followed by cyclization under acidic conditions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes that minimize waste generation and energy consumption.
The safety profile of 3-Chloro-6-methoxy-1,2-benzothiazole is an important consideration for its practical applications. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic concentrations. However, as with any chemical compound, appropriate handling and storage practices should be followed to ensure safety in laboratory settings.
In conclusion, 3-Chloro-6-methoxy-1,2-benzothiazole (CAS No. 103486-07-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and development.
103486-07-3 (3-Chloro-6-methoxy-1,2-benzothiazole) Related Products
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)




